

# HPN217: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

HPN217 is a novel, tri-specific T-cell activating construct (TriTAC) designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1] It is engineered to redirect T-cells to kill B-cell maturation antigen (BCMA)-expressing tumor cells. This document provides a comprehensive technical guide on the pharmacokinetics (PK) and pharmacodynamics (PD) of HPN217, summarizing key preclinical and clinical data.

#### **Mechanism of Action**

HPN217 is a single polypeptide chain of approximately 53 kDa, consisting of three distinct binding domains:[2]

- An anti-BCMA domain for binding to multiple myeloma cells.
- An anti-CD3 domain for engaging T-cells.
- An anti-albumin domain to extend the molecule's half-life.[1]

By simultaneously binding to BCMA on myeloma cells and CD3 on T-cells, HPN217 facilitates the formation of a cytolytic synapse, leading to T-cell activation and subsequent killing of the cancer cells.[2][3] The albumin-binding domain contributes to a prolonged half-life, allowing for less frequent dosing.[1][2]





Click to download full resolution via product page

Caption: Mechanism of action of HPN217.

## Pharmacokinetics Preclinical Pharmacokinetics

Pharmacokinetic properties of HPN217 were evaluated in cynomolgus monkeys.[2][4]

| Parameter               | Value                                     | Species           | Doses                       |
|-------------------------|-------------------------------------------|-------------------|-----------------------------|
| Terminal Half-life (t½) | 70-84 hours[5]                            | Cynomolgus Monkey | 0.01, 0.1, or 1<br>mg/kg[4] |
| Pharmacokinetics        | Linear PK behavior over the dose range[4] | Cynomolgus Monkey | 0.01, 0.1, or 1<br>mg/kg[4] |

### **Clinical Pharmacokinetics**



In the Phase 1 clinical trial (NCT04184050), HPN217 demonstrated dose-proportional and linear pharmacokinetics.[6][7]

| Parameter             | Value                                  | Patient Population                      |
|-----------------------|----------------------------------------|-----------------------------------------|
| Median Half-life (t½) | 66 hours (range 26 to 197 h)[6]<br>[7] | Relapsed/Refractory Multiple<br>Myeloma |

## Pharmacodynamics Preclinical Pharmacodynamics

The in vitro activity of HPN217 was assessed through T-cell dependent cellular cytotoxicity (TDCC) assays.[2]

| Parameter                                          | Value             | Assay                                                   |
|----------------------------------------------------|-------------------|---------------------------------------------------------|
| Binding Affinity (Kd) to human BCMA                | 5.5 nM[2]         | Biolayer Interferometry[2]                              |
| Binding Affinity (Kd) to human serum albumin (HSA) | 6 nM[2]           | Biolayer Interferometry[2]                              |
| Binding Affinity (Kd) to human<br>CD3ε             | 17 nM[2]          | Biolayer Interferometry[2]                              |
| In vitro Cytotoxicity (EC50)                       | 0.05 to 0.7 nM[2] | T-cell dependent cellular cytotoxicity (TDCC) assays[2] |

In vivo preclinical studies in xenograft models of multiple myeloma and lymphoma demonstrated dose-dependent tumor growth inhibition.[5] Effective anti-tumor activity was observed even in models with low BCMA receptor copy numbers (approximately 2,200 per cell).[5]

### **Clinical Pharmacodynamics**

The clinical activity of HPN217 was evaluated in a Phase 1 trial in patients with heavily pretreated RRMM.[1]



| Parameter                                         | Value                                                 | Dose Level                          | Patient Population                      |
|---------------------------------------------------|-------------------------------------------------------|-------------------------------------|-----------------------------------------|
| Overall Response<br>Rate (ORR)                    | 77%[1][8]                                             | 12 mg or 24 mg[1]                   | Relapsed/Refractory<br>Multiple Myeloma |
| Very Good Partial<br>Response (VGPR) or<br>better | 46%[1]                                                | 12 mg or 24 mg[1]                   | Relapsed/Refractory<br>Multiple Myeloma |
| Median time on treatment for responders           | 7 months[1]                                           | Higher doses (12 mg<br>or 24 mg)[1] | Relapsed/Refractory<br>Multiple Myeloma |
| Minimal Residual Disease (MRD) negativity         | 3 out of 3 evaluated patients were MRD negative[1][8] | Not specified                       | Relapsed/Refractory<br>Multiple Myeloma |

# **Experimental Protocols Biolayer Interferometry**

Binding affinities of HPN217 to recombinant human BCMA, HSA, and CD3ɛ were determined using biolayer interferometry.[2] This technique measures the change in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate, allowing for real-time monitoring of macromolecular interactions.



Biolayer Interferometry Workflow



Click to download full resolution via product page

Caption: Biolayer interferometry experimental workflow.

## T-cell Dependent Cellular Cytotoxicity (TDCC) Assay

The in vitro cytotoxic potential of HPN217 was evaluated using TDCC assays.[2] In these assays, target tumor cells expressing BCMA are co-cultured with T-cells in the presence of varying concentrations of HPN217. The ability of HPN217 to induce T-cell mediated killing of the tumor cells is then quantified to determine the EC50 value.





Click to download full resolution via product page

Caption: T-cell dependent cellular cytotoxicity assay workflow.

## Phase 1 Clinical Trial (NCT04184050)

This is an ongoing, open-label, multicenter, dose-escalation, and expansion study evaluating the safety, tolerability, and pharmacokinetics of HPN217 in patients with relapsed/refractory multiple myeloma.[9] The study design includes both fixed-dose and step-dosing regimens, with HPN217 administered intravenously once weekly.[6] Primary objectives are to characterize safety and tolerability and to determine the recommended Phase 2 dose.[6]

### **Safety and Tolerability**

In the Phase 1 trial, HPN217 has been generally well-tolerated.[1] The most common treatment-emergent adverse events included anemia, fatigue, and cytokine release syndrome (CRS).[6] CRS was predominantly Grade 1 or 2 and occurred mainly during the initial doses,



with a low incidence of 29% in patients receiving step-up dosing.[1] No immune effector cell-associated neurotoxicity syndrome (ICANS) events have been reported.[1]

#### Conclusion

HPN217, a tri-specific T-cell engager targeting BCMA, has demonstrated a promising pharmacokinetic and pharmacodynamic profile in both preclinical and clinical studies. Its extended half-life supports a convenient dosing schedule, and it has shown significant clinical activity with a manageable safety profile in heavily pretreated multiple myeloma patients. Ongoing clinical development will further define its role in the treatment of this disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Study of HPN217 in Participants With Relapsed/Refractory Multiple Myeloma MK-4002 (MK-4002-001) [clin.larvol.com]
- 5. Harpoon Therapeutics Presents Preclinical Data Supporting Development of HPN217, a New BCMA-Targeting TriTAC, at the 2018 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]
- 6. citedrive.com [citedrive.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [HPN217: A Technical Overview of its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135502#pharmacokinetics-and-pharmacodynamics-of-hpn217]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com